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Abstract
End-binding protein 1 (EB1) stands as a master regulator of microtubule dynamics,

orchestrating a complex network of protein interactions at the growing microtubule plus-end.

This technical guide delves into the core mechanisms by which EB1 facilitates the critical

cellular process of microtubule "search and capture." By autonomously recognizing the unique

structural features of the growing microtubule tip, EB1 acts as a central scaffold, recruiting a

host of other +TIPs (plus-end tracking proteins) that collectively modulate microtubule stability,

growth, and interactions with cellular structures like kinetochores. This document provides an

in-depth review of the quantitative effects of EB1 on microtubule dynamics, detailed

experimental protocols for studying these interactions, and visual representations of the key

pathways and workflows involved. Understanding the intricacies of the EB1-mediated search

and capture mechanism is paramount for developing novel therapeutic strategies that target

the microtubule cytoskeleton in diseases such as cancer.

Introduction: The Dynamic World of Microtubules
Microtubules (MTs) are highly dynamic polymers of αβ-tubulin heterodimers, forming a crucial

component of the eukaryotic cytoskeleton. They are integral to a multitude of cellular

processes, including intracellular transport, cell motility, and the segregation of chromosomes

during mitosis[1]. The inherent polarity of microtubules, with a slow-growing minus-end often

anchored at the centrosome and a fast-growing plus-end exploring the cytoplasm, is
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fundamental to their function[2]. This dynamic nature, termed "dynamic instability," is

characterized by stochastic switches between phases of growth (polymerization) and shrinkage

(depolymerization), punctuated by transitions known as catastrophe (from growth to shrinkage)

and rescue (from shrinkage to growth)[3].

During cell division, the mitotic spindle, a complex microtubule-based machine, is responsible

for the accurate segregation of chromosomes. This process relies on a "search and capture"

mechanism, where dynamic microtubules emanating from the spindle poles probe the cellular

space to find and attach to specialized protein structures on chromosomes called

kinetochores[4]. The efficiency and fidelity of this process are critical for maintaining genomic

stability[5]. At the heart of this mechanism lies the End-Binding protein 1 (EB1), a core member

of the +TIPs family, which serves as a foundational platform for controlling microtubule

behavior at their most dynamic interface: the growing plus-end[6][7][8].

EB1: Structure and Autonomous Tip-Tracking
Human EB1 is a relatively small (35 kDa) dimeric protein that is highly conserved across

eukaryotes[9][10]. Its structure is modular, consisting of three key domains that dictate its

function:

N-terminal Calponin Homology (CH) Domain: This highly conserved domain is responsible

for binding directly to the microtubule lattice[11][12]. It recognizes a specific conformation of

tubulin associated with the GTP-cap, a region at the extreme growing end of the microtubule

that is rich in GTP-tubulin and GDP-Pi-tubulin, which distinguishes it from the mature GDP-

tubulin lattice[7][13].

C-terminal Dimerization Domain: This domain contains a coiled-coil region that mediates the

dimerization of EB1, which is crucial for its high-affinity binding to the microtubule end[7]. It

also features a highly conserved surface patch with a hydrophobic cavity that serves as the

primary docking site for a multitude of other +TIPs containing a Ser-x-Ile-Pro (SxIP) motif[8]

[14].

Flexible Linker Region: This less-conserved region connects the N- and C-terminal domains

and is thought to provide structural flexibility, which is critical for its plus-end tracking

activity[11].
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This unique structure allows EB1 to autonomously recognize and accumulate at the growing

plus-ends of microtubules, appearing as "comets" in live-cell imaging experiments[15]. This

localization is not static; EB1 molecules exhibit rapid turnover at the plus-end, with a dwell time

of approximately 290 milliseconds, suggesting a dynamic process of binding, diffusion, and

release as the microtubule tip matures[11].

Quantitative Impact of EB1 on Microtubule
Dynamics
EB1 is not a passive marker of growing microtubule ends; it actively modulates their dynamic

instability. While its effects can vary depending on the cellular context and the presence of

other regulatory proteins, in vitro reconstitution assays have provided a quantitative

understanding of its core functions. EB1 generally promotes a more dynamic microtubule

network by increasing both growth and catastrophe events.

Table 1: In Vitro Effects of EB1 on Microtubule Dynamic
Instability
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Condition
Tubulin
Conc. (µM)

EB1 Conc.
(nM)

Growth
Rate
(µm/min)

Catastroph
e
Frequency
(events/min
)

Reference

Tubulin only 7 0 ~1.1 0.10 ± 0.03 [6]

Tubulin +

EB1
7 400

~1.65 (50%

increase)
3.56 ± 0.51 [6]

Tubulin +

XMAP215

(200 nM)

5 0 ~1.8 0.35 ± 0.08 [6]

Tubulin +

XMAP215

(200 nM) +

EB1

5 400
~7.2 (4-fold

increase)
1.83 ± 0.26 [6]

Xenopus Egg

Extract

(Mitotic) -

EB1 Depleted

~20 0 18.0 ± 5.9 2.1 ± 0.7 [16]

Xenopus Egg

Extract

(Mitotic) -

Control

~20 Endogenous 18.2 ± 6.2 1.2 ± 0.5 [16]

Xenopus Egg

Extract

(Mitotic) +

EB1 (0.34

µM)

~20 +340 19.3 ± 4.5 0.8 ± 0.3 [16]

Note: Data are approximated from published figures and text where exact values were not

tabulated. Growth rates and catastrophe frequencies are highly dependent on experimental

conditions (buffer, temperature, tubulin source).
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Table 2: EB1 Binding Affinity for Microtubules
EB1 Construct Tag Ligand Kd (µM) Reference

Full-length EB1 Untagged
Taxol-stabilized

MTs
20.6 ± 2.3 [17]

Full-length EB1 N-terminal His
Taxol-stabilized

MTs
3.6 ± 0.4 [17]

EB1 (aa 1-248) Untagged
Taxol-stabilized

MTs
10.4 ± 1.2 [17]

EB1-GFP C-terminal GFP
Dynamic MT

ends
0.022 ± 0.001 [11]

Note: The binding affinity of EB1 is significantly higher for the dynamic, GTP-rich microtubule

end compared to the stable, GDP-lattice of Taxol-stabilized microtubules. The presence of

affinity tags can also dramatically alter measured binding constants[17].

The EB1 Interactome and Signaling Pathways
EB1's primary role in the search and capture mechanism is to act as a molecular hub,

recruiting a diverse array of other +TIPs to the growing microtubule end. This creates a

dynamic, localized signaling platform that integrates various cellular inputs to control

microtubule function.

// Relationships MT_End -> EB1 [label="Autonomous Tracking", color="#202124",

fontcolor="#202124"]; EB1 -> CLIP170 [label="Recruits (via SxIP/CAP-Gly)", color="#5F6368",

fontcolor="#202124"]; EB1 -> Dynactin [label="Recruits (via SxIP/CAP-Gly)", color="#5F6368",

fontcolor="#202124"]; EB1 -> APC [label="Recruits (via C-term)", color="#5F6368",

fontcolor="#202124"];

Dynactin -> Kinetochore [label="Links MT to Kinetochore", color="#5F6368",

fontcolor="#202124"]; Dynactin -> Cortex [label="Links MT to Cortex", color="#5F6368",

fontcolor="#202124"]; APC -> Cortex [label="Anchors MT", color="#5F6368",

fontcolor="#202124"];
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{rank=same; CLIP170; Dynactin; APC;} } .dot Caption: The EB1 interaction network at the

microtubule plus-end.

Key interactors recruited by EB1 include:

CLIP-170: A microtubule polymerase that promotes microtubule rescue. Its recruitment to the

plus-end by EB1 is essential for its function[18].

Dynactin (p150Glued subunit): This complex links microtubules to the dynein motor protein,

which is crucial for trafficking cargo and for generating pulling forces on kinetochores and at

the cell cortex[19].

Adenomatous Polyposis Coli (APC): A tumor suppressor protein that, in concert with EB1,

stabilizes microtubules and is implicated in chromosome stability[4].

The Microtubule Search and Capture Workflow
The process of a microtubule finding and forming a stable attachment to a kinetochore is a

stochastic yet highly regulated process. EB1 is central to increasing the efficiency of this

process by modulating microtubule dynamics and providing a platform for kinetochore-binding

proteins.
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EB1's role is multifaceted:
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Enhancing Dynamics: By increasing the catastrophe frequency, EB1 ensures that

microtubules that do not find a target quickly depolymerize, allowing tubulin subunits to be

recycled for new attempts. This makes the "search" phase more efficient[6][20].

Promoting Growth: EB1's synergistic effect with polymerases like XMAP215 can accelerate

microtubule growth, enabling faster exploration of the cellular space[6].

Mediating Capture: EB1 itself does not bind directly to the kinetochore with high affinity.

Instead, it localizes to the microtubule-kinetochore interface only on attached, polymerizing

microtubules[5]. It acts as a platform to concentrate other proteins, like the dynactin complex,

which are essential for forming the initial, load-bearing connection to the kinetochore[19].

Key Experimental Protocols
Studying the EB1-microtubule interface requires a combination of in vitro reconstitution and

live-cell imaging techniques.

Recombinant EB1 Protein Purification
This protocol describes the expression and purification of His-tagged human EB1 from E. coli.

Expression:

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the

human EB1 sequence with an N-terminal 6xHis tag.

Grow cells in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-

0.8.

Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-8 hours at

25°C[9][21].

Harvest cells by centrifugation and store the pellet at -80°C.

Lysis:

Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 700 mM

NaCl, 5% glycerol, 5 mM imidazole, 0.1% Tween 20) supplemented with protease
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inhibitors (e.g., PMSF) and DNase I[9][22].

Lyse cells by sonication on ice or using a microfluidizer.

Clarify the lysate by centrifugation at high speed (e.g., >27,000 x g) for 20-30 minutes at

4°C[9].

Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole

concentration, e.g., 20 mM) to remove non-specifically bound proteins[9].

Elute the His-tagged EB1 protein using a high-concentration imidazole buffer (e.g., 50 mM

Tris-HCl, 700 mM NaCl, 5% glycerol, 250-500 mM imidazole)[9].

Gel Filtration (Optional but Recommended):

For higher purity, concentrate the eluted fractions and perform size-exclusion

chromatography to separate EB1 from aggregates and contaminants.

The purified protein can be flash-frozen in liquid nitrogen and stored at -80°C.

In Vitro TIRF Microscopy Assay for Microtubule
Dynamics
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of

microtubule dynamics near a glass surface with high signal-to-noise, making it ideal for

studying +TIPs[1][3][23].

Click to download full resolution via product page
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Flow Chamber Preparation: Assemble a flow chamber using a microscope slide and a

passivated (e.g., PEG-coated) coverslip to prevent non-specific protein binding[1].

Seed Immobilization: Introduce biotinylated, GMPCPP-stabilized microtubule "seeds" into the

chamber, which will adhere to a streptavidin-coated surface. These provide a template for

dynamic microtubule growth[3][23].

Reaction Initiation: Flow in the reaction mixture containing purified tubulin (partially labeled

with a fluorophore like Cy5), GTP, an oxygen-scavenging system, and the protein of interest

(e.g., EB1-GFP) in a suitable buffer (e.g., BRB80)[1][3].

Image Acquisition: Place the chamber on a TIRF microscope equipped with an objective

heater to maintain the temperature at 37°C. Acquire multi-channel time-lapse images to

visualize the microtubule lattice and the localization of EB1-GFP simultaneously[2].

Data Analysis:

Generate kymographs (space-time plots) from the time-lapse movies to visualize the

history of individual microtubules[24].

From the kymographs, measure the slopes of growing and shrinking segments to

determine rates, and identify transition points to calculate catastrophe and rescue

frequencies[24][25].

Use specialized software to track and quantify the intensity, length, and dynamics of the

EB1-GFP comets at the growing plus-ends[15][26].

Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to verify interactions between EB1 and its binding partners within a cellular

context[27][28].

Cell Lysis:

Culture cells to an appropriate confluency.

Wash cells with ice-cold PBS and then lyse them in a gentle, non-denaturing Co-IP lysis

buffer (e.g., containing 1% NP-40 or 0.5% Triton X-100) supplemented with protease and
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phosphatase inhibitors to preserve protein complexes[14][29].

Incubate on ice and then clarify the lysate by centrifugation.

Immunoprecipitation:

Add a primary antibody specific to the "bait" protein (e.g., anti-EB1) to the clarified lysate.

Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-

antigen complexes to form[14].

Complex Capture:

Add Protein A/G-conjugated agarose or magnetic beads to the lysate-antibody mixture.

Incubate for 1-3 hours at 4°C to allow the beads to capture the immune complexes[28].

Washing:

Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

Wash the beads multiple times with wash buffer to remove non-specifically bound

proteins. The stringency of the wash buffer (e.g., salt concentration) may need to be

optimized[14].

Elution and Detection:

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting, probing with antibodies against the bait

protein (EB1) and the suspected interacting "prey" protein (e.g., p150Glued). The

presence of the prey protein in the EB1 IP lane, but not in a negative control (e.g., IgG)

lane, confirms the interaction.

Implications for Drug Development
The central role of EB1 in regulating the mitotic spindle makes it an attractive, albeit

challenging, target for anti-cancer therapeutics. Unlike traditional microtubule-targeting agents

(e.g., taxanes, vinca alkaloids) that directly bind tubulin and disrupt the overall microtubule

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


polymer mass, targeting the EB1 interaction hub offers the potential for more subtle and

specific modulation of microtubule dynamics.

Potential strategies include:

Disruption of EB1-Partner Interactions: Small molecules designed to block the SxIP-binding

pocket on EB1 could prevent the recruitment of key +TIPs like the dynactin complex or

kinesins involved in mitosis. This could lead to defects in chromosome alignment and mitotic

arrest without causing the widespread disruption of the interphase microtubule network that

is associated with the side effects of many current chemotherapies.

Targeting EB1 Post-Translational Modifications: The function of EB1 is regulated by

phosphorylation. Developing drugs that modulate the kinases or phosphatases responsible

for these modifications could fine-tune EB1's activity and disrupt its function specifically in

rapidly dividing cancer cells.

A deeper understanding of the structural basis of the EB1 interactome and its regulation is

essential for the rational design of such targeted therapies.

Conclusion
The EB1 peptide is far more than a simple marker for growing microtubule ends; it is a

fundamental architect of the microtubule cytoskeleton. Through its ability to autonomously

recognize the growing plus-end and act as a scaffold for a network of regulatory proteins, EB1

is at the core of the microtubule search and capture mechanism. It fine-tunes microtubule

dynamics for efficient spatial exploration and provides the molecular platform necessary to link

microtubules to their ultimate targets, such as kinetochores. The quantitative data and

experimental frameworks presented in this guide underscore the complexity and elegance of

this system. Continued research into the EB1-centered +TIP network will not only illuminate

fundamental principles of cell biology but also pave the way for a new generation of precision

therapeutics targeting the dynamic cytoskeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b15541664?utm_src=pdf-body
https://www.benchchem.com/product/b15541664?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. publications.mpi-cbg.de [publications.mpi-cbg.de]

2. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In
Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

3. In vitro reconstitution of microtubule dynamics and severing imaged by label-free
interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

4. Reconstitution of a microtubule plus-end tracking system in vitro | Semantic Scholar
[semanticscholar.org]

5. EB1 targets to kinetochores with attached, polymerizing microtubules - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. publications.mpi-cbg.de [publications.mpi-cbg.de]

7. journals.biologists.com [journals.biologists.com]

8. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC
[pmc.ncbi.nlm.nih.gov]

9. Large-scale Epstein-Barr virus EBNA1 protein purification - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation
and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

12. molbiolcell.org [molbiolcell.org]

13. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends |
eLife [elifesciences.org]

14. assaygenie.com [assaygenie.com]

15. Analysis of Microtubule Dynamic Instability Using a Plus End Growth Marker - PMC
[pmc.ncbi.nlm.nih.gov]

16. molbiolcell.org [molbiolcell.org]

17. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS
AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]

18. pnas.org [pnas.org]

19. scilit.com [scilit.com]

20. EB1–Microtubule Interactions in Xenopus Egg Extracts: Role of EB1 in Microtubule
Stabilization and Mechanisms of Targeting to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://publications.mpi-cbg.de/Gell_2010_5016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9914519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9914519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9131738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9131738/
https://www.semanticscholar.org/paper/Reconstitution-of-a-microtubule-plus-end-tracking-Bieling-Laan/3431e2133927a7b67b1513231c6a9ff7f69a8ad6
https://www.semanticscholar.org/paper/Reconstitution-of-a-microtubule-plus-end-tracking-Bieling-Laan/3431e2133927a7b67b1513231c6a9ff7f69a8ad6
https://pubmed.ncbi.nlm.nih.gov/12475954/
https://pubmed.ncbi.nlm.nih.gov/12475954/
https://publications.mpi-cbg.de/Zanic_2013_5348.pdf
https://journals.biologists.com/jcs/article/133/9/jcs241216/224844/The-microtubule-end-binding-affinity-of-EB1-is
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2744152/
https://www.researchgate.net/figure/The-Effect-of-EB1-on-Microtubule-Maturation-A-The-kinetic-model-shown-in-Figure-4A_fig5_260116453
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969257/
https://www.molbiolcell.org/doi/10.1091/mbc.e14-06-1133
https://elifesciences.org/articles/48117
https://elifesciences.org/articles/48117
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032800/
https://www.molbiolcell.org/doi/10.1091/mbc.e02-04-0210
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://www.pnas.org/doi/10.1073/pnas.0807614106
https://www.scilit.com/publications/5cb084e3c3e92b0164edb3e3607c179b
https://pmc.ncbi.nlm.nih.gov/articles/PMC129970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC129970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. researchgate.net [researchgate.net]

22. biorxiv.org [biorxiv.org]

23. portlandpress.com [portlandpress.com]

24. researchgate.net [researchgate.net]

25. EB1 contributes to microtubule bundling and organization, along with root growth, in
Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

28. bitesizebio.com [bitesizebio.com]

29. creative-diagnostics.com [creative-diagnostics.com]

To cite this document: BenchChem. [The Architect of the Cytoskeleton: EB1's Role in
Microtubule Search and Capture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541664#eb1-peptide-s-involvement-in-
microtubule-search-and-capture-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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